molecular formula C14H16FeS B1226854 1,1'-(Thiodiethylidene)ferrocene CAS No. 33269-57-7

1,1'-(Thiodiethylidene)ferrocene

Cat. No.: B1226854
CAS No.: 33269-57-7
M. Wt: 272.19 g/mol
InChI Key: BAWCBYSSERFTKX-UHFFFAOYSA-N
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Description

1,1'-(Thiodiethylidene)ferrocene is a disubstituted ferrocene derivative featuring a thioether (-S-) bridge connecting ethylidene groups at the 1,1' positions of the ferrocene core.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1,1'-(Thiodiethylidene)ferrocene and related disubstituted ferrocene derivatives:

Compound Substituent Groups Synthesis Method Redox Potential (E₁/₂, V vs. SCE) Key Applications
This compound Thioether-bridged ethylidene groups Hypothetical: Likely involves thiol- or sulfur-based alkylation of ferrocene (analogous to ) Not reported Potential ligand for transition metals; possible redox-active materials
1,1'-bis(diphenylphosphino)ferrocene (dppf) Diphenylphosphine groups Reaction of 1,1'-dilithioferrocene with chlorodiphenylphosphine () ~0.45 (ferrocene/ferrocenium couple) Widely used in catalysis (e.g., cross-coupling reactions); stabilizes metal complexes
1,1'-ferrocenedimethanol Hydroxymethyl groups Reduction of 1,1'-ferrocenedicarboxylic acid or dichloride derivatives () ~0.35 Precursor for ligational studies; forms hydrogen-bonded networks in supramolecular chemistry
Poly(ferrocenylsilane)s Si-vinylene units Mizoroki-Heck coupling of 1,1’-bis(dimethylvinylsilyl)ferrocene () ~0.50 Electroactive polymers for sensors, conductive materials
1,1’-bis(diisopropylphosphino)ferrocene Diisopropylphosphine groups Lithiation followed by phosphine substitution () ~0.40 Hydrogenation catalysis (e.g., aldehyde reduction); electron-rich ligand design

Structural and Electronic Comparisons

  • Electron-Donating Effects: Thioether substituents in this compound are weaker electron donors compared to phosphine groups (e.g., in dppf).
  • Steric Considerations : The ethylidene-thioether bridge introduces moderate steric bulk, contrasting with the high steric demand of diphenylphosphine groups in dppf, which enhance selectivity in metal-catalyzed reactions .
  • Redox Behavior: All disubstituted ferrocenes exhibit reversible ferrocene/ferrocenium redox couples. However, electron-withdrawing substituents (e.g., ester groups in poly(ferrocenylsilane)s) shift redox potentials to higher values compared to electron-donating thioether or phosphine groups .

Properties

CAS No.

33269-57-7

Molecular Formula

C14H16FeS

Molecular Weight

272.19 g/mol

IUPAC Name

2-[1-(1-cyclopenta-1,4-dien-1-ylethylsulfanyl)ethyl]cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C14H16S.Fe/c1-11(13-7-3-4-8-13)15-12(2)14-9-5-6-10-14;/h3-12H,1-2H3;/q-2;+2

InChI Key

BAWCBYSSERFTKX-UHFFFAOYSA-N

SMILES

CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2]

Canonical SMILES

CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2]

Synonyms

1,1-diethyl-alpha,alpha'-thiobiscyclopentadienyliron
EX 10-478
EX-10-478
MDL 80,478
MDL-80478

Origin of Product

United States

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